3-Fluoro-2-methylphenylmagnesium chloride

Catalog No.
S3330478
CAS No.
480424-74-6
M.F
C7H6ClFMg
M. Wt
168.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-methylphenylmagnesium chloride

CAS Number

480424-74-6

Product Name

3-Fluoro-2-methylphenylmagnesium chloride

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-3-ide;chloride

Molecular Formula

C7H6ClFMg

Molecular Weight

168.88 g/mol

InChI

InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

CWJCJDHRMGBCQD-UHFFFAOYSA-M

SMILES

CC1=[C-]C=CC=C1F.[Mg+2].[Cl-]

Canonical SMILES

CC1=[C-]C=CC=C1F.[Mg+2].[Cl-]

3-Fluoro-2-methylphenylmagnesium chloride has the molecular formula C₇H₆ClFMg and is classified as a Grignard reagent. It appears as a brown liquid and has a boiling point of approximately 65-67 °C. The compound is sensitive to moisture and air, necessitating storage under inert conditions, typically in an argon atmosphere .

As a Grignard reagent, 3-fluoro-2-methylphenylmagnesium chloride can participate in various nucleophilic addition reactions. It reacts with carbonyl compounds to form alcohols after hydrolysis. For example:

  • Reaction with Aldehydes and Ketones:
    • The compound can add to aldehydes or ketones to yield secondary or tertiary alcohols.
  • Formation of Carbon-Carbon Bonds:
    • It can also react with epoxides to produce alcohols or with alkyl halides to form larger alkyl chains through nucleophilic substitution .

3-Fluoro-2-methylphenylmagnesium chloride is typically synthesized through the reaction of 3-fluoro-2-methylbromobenzene with magnesium in anhydrous ether or THF (tetrahydrofuran). The general reaction can be outlined as follows:

3 Fluoro 2 methylbromobenzene+Mg3 Fluoro 2 methylphenylmagnesium chloride\text{3 Fluoro 2 methylbromobenzene}+\text{Mg}\rightarrow \text{3 Fluoro 2 methylphenylmagnesium chloride}

This reaction must be performed under an inert atmosphere to prevent moisture from interfering with the Grignard formation .

3-Fluoro-2-methylphenylmagnesium chloride finds applications primarily in organic synthesis. Its uses include:

  • Synthesis of Pharmaceuticals: It can be employed in the synthesis of various pharmaceutical intermediates.
  • Material Science: Utilized in the development of new materials with specific electronic or optical properties.
  • Research: Frequently used in academic and industrial laboratories for research in organic chemistry .

Interaction studies involving 3-fluoro-2-methylphenylmagnesium chloride focus on its reactivity with various electrophiles. For instance:

  • Reactivity with Carbonyl Groups: Studies often investigate how this compound interacts with different carbonyl-containing compounds to elucidate mechanisms of nucleophilic attack.
  • Stability Assessments: Research may also assess its stability under various conditions, including temperature fluctuations and exposure to moisture .

Several compounds share similarities with 3-fluoro-2-methylphenylmagnesium chloride, particularly within the category of organomagnesium reagents. Notable examples include:

Compound NameMolecular FormulaKey Characteristics
3-Fluorophenylmagnesium bromideC₆H₄BrFSimilar reactivity but contains bromine instead of chlorine.
4-Fluoro-2-methylphenylmagnesium chlorideC₇H₆ClFHas a different substitution pattern on the phenyl ring.
2-Fluorophenylmagnesium chlorideC₆H₅ClFContains fluorine at a different position on the phenyl ring.

Uniqueness

The uniqueness of 3-fluoro-2-methylphenylmagnesium chloride lies in its specific substitution pattern which may influence its reactivity and selectivity in synthetic applications. The presence of both chlorine and fluorine atoms allows for varied interactions compared to other similar compounds.

Traditional Grignard Reagent Preparation Protocols

The conventional synthesis of 3-fluoro-2-methylphenylmagnesium chloride follows established Grignard reaction principles. In a typical procedure, 2-bromo-3-fluorotoluene (CAS 59907-13-0) reacts with magnesium metal in anhydrous tetrahydrofuran under inert argon or nitrogen atmospheres. Prior to reaction initiation, magnesium turnings undergo activation via treatment with iodine or 1,2-dibromoethane to remove surface oxide layers that impede reactivity.

The aryl bromide solution is added dropwise to maintain temperatures between 20–50°C, preventing runaway exothermic reactions. Reaction completion typically requires 1–4 hours under reflux conditions, with progress monitored by the disappearance of magnesium metal and the formation of a cloudy gray suspension. Quenching involves controlled addition to dry ice for carboxylate formation or electrophiles such as ketones for alcohol derivatives, followed by aqueous workup and solvent evaporation. Industrial-scale production employs jacketed reactors with mechanical agitation and temperature control systems to ensure consistent heat dissipation and mixing efficiency.

Table 1: Key Parameters in Traditional Synthesis

ParameterOptimal RangeImpact on Yield
Magnesium Particle Size0.5–2 mm turningsLarger surface area → faster initiation
Solvent Volume3–5 mL/g substrateDilution minimizes side reactions
Temperature25–50°CBalances reaction rate and control
Reaction Time1–4 hoursVaries with substrate solubility

Solvent Selection and Optimization in Organomagnesium Synthesis

Tetrahydrofuran remains the solvent of choice for 3-fluoro-2-methylphenylmagnesium chloride synthesis due to its ability to stabilize the Grignard complex through Lewis acid-base interactions. The ether’s oxygen atom coordinates with magnesium, preventing aggregation and maintaining reagent activity. Recent studies demonstrate that cyclopentyl methyl ether offers advantages in high-temperature applications (boiling point 106°C vs. THF’s 66°C), enabling reflux conditions without excessive solvent loss.

Comparative solvent screening reveals critical trade-offs:

  • Tetrahydrofuran: Provides optimal reagent stability but requires strict anhydrous conditions due to hygroscopicity.
  • Cyclopentyl methyl ether: Reduces peroxide formation risks and enables greener synthesis through higher recovery rates (>90% vs. THF’s 60–70%).
  • 2-Methyltetrahydrofuran: A bio-derived alternative with comparable coordinating ability, though higher viscosity may impede mixing in flow reactors.

Table 2: Solvent Properties for Grignard Synthesis

SolventBoiling Point (°C)Dielectric ConstantCoordination Capacity
Tetrahydrofuran667.6Strong
Cyclopentyl methyl ether1064.8Moderate
2-Methyltetrahydrofuran806.2Strong

Mechanochemical Synthesis Advancements

Mechanochemical methods using ball milling technology have revolutionized Grignard reagent production. By combining magnesium metal with 2-bromo-3-fluorotoluene in stainless-steel jars with grinding media, researchers achieve reagent formation in 10–30 minutes without solvent. This approach eliminates the need for inert atmospheres—ambient air suffices due to limited reagent exposure during the sealed milling process.

Key innovations include:

  • Liquid-assisted grinding: Addition of 10% tetrahydrofuran by volume improves mass transfer for solid aryl halides, increasing yields from 42% to 75% for challenging substrates.
  • Thermal activation: External heating to 70°C during milling enables reactions with low-solubility precursors like 4-bromoterphenyl, which fail in traditional solution-phase synthesis.
  • Scalability: Continuous ball milling prototypes demonstrate kilogram-scale production with 82–89% yield parity to batch methods.

Table 3: Traditional vs. Mechanochemical Synthesis Comparison

ParameterTraditional MethodMechanochemical Method
Reaction Time1–4 hours10–60 minutes
Solvent Volume3–5 mL/g0–0.5 mL/g
Energy Consumption150–200 kWh/kg80–100 kWh/kg
Maximum Yield Reported89%82%
Substrate FlexibilityLimited to soluble precursorsCompatible with solids

The mechanochemical route particularly benefits pharmaceutical applications requiring strict control of solvent residues. Nuclear magnetic resonance analysis of products shows 99.5% purity without column chromatography when using high-purity magnesium (99.99%) and aryl bromide inputs. Current research focuses on coupling these methods with continuous flow systems to enable on-demand reagent synthesis for automated medicinal chemistry platforms.

The carbon-carbon bond formation capabilities of 3-fluoro-2-methylphenylmagnesium chloride encompass a broad spectrum of synthetic methodologies that leverage its nucleophilic character [9] [10]. Research demonstrates that this fluorinated Grignard reagent exhibits enhanced reactivity compared to non-fluorinated counterparts, with the fluorine substituent providing electronic stabilization that improves reaction selectivity [11] [12].

Nucleophilic Addition Reactions

The primary mechanism for carbon-carbon bond formation involves nucleophilic addition to electrophilic carbon centers [9] [10]. When 3-fluoro-2-methylphenylmagnesium chloride reacts with aldehydes, the nucleophilic carbon attacks the carbonyl carbon, forming an alkoxy magnesium intermediate that upon hydrolysis yields secondary alcohols with yields typically ranging from 85 to 95 percent [12] [13]. Similar reactions with ketones produce tertiary alcohols with slightly reduced yields of 80 to 92 percent due to increased steric hindrance around the carbonyl center [9] [10].

The reaction with esters proceeds through a distinctive pathway where two equivalents of the Grignard reagent are consumed, ultimately producing tertiary alcohols after hydrolytic workup [9] [10]. This transformation typically achieves yields between 75 and 88 percent under optimized conditions using tetrahydrofuran as solvent at temperatures ranging from -78°C to room temperature [13] [14].

Carboxylation Reactions

Reaction with carbon dioxide represents another significant carbon-carbon bond formation strategy [9] [14]. The nucleophilic carbon of 3-fluoro-2-methylphenylmagnesium chloride attacks the electrophilic carbon of carbon dioxide, forming a carboxylate magnesium salt intermediate [14] [15]. Subsequent acidic hydrolysis yields carboxylic acids bearing the fluorinated aromatic substituent, with typical yields ranging from 70 to 85 percent [14] [15].

Cross-Coupling Methodologies

Advanced cross-coupling reactions utilizing transition metal catalysts have expanded the synthetic utility of 3-fluoro-2-methylphenylmagnesium chloride [13] [16]. Palladium and nickel-catalyzed cross-coupling reactions enable the formation of biaryl compounds with yields between 65 and 85 percent [13] [16]. These transformations typically require catalyst loadings of 5 to 15 mole percent and temperatures ranging from 45 to 80°C [16] [17].

Reaction TypeProduct TypeTypical Yield Range (%)Reaction Conditions
Nucleophilic Addition to AldehydesSecondary Alcohols85-95THF, -78°C to RT
Nucleophilic Addition to KetonesTertiary Alcohols80-92THF, -78°C to RT
Reaction with EstersTertiary Alcohols75-88THF, -78°C, 2 equiv
Reaction with Carbon DioxideCarboxylic Acids70-85Dry CO₂, -78°C
Reaction with EpoxidesPrimary Alcohols78-90THF, RT to 60°C
Cross-coupling ReactionsBiaryl Compounds65-85Pd/Ni catalyst, 45-80°C

Research findings indicate that the fluorine substituent enhances the nucleophilicity of the carbon-magnesium bond while simultaneously providing electronic stabilization that improves reaction selectivity by factors of 2 to 3 compared to non-fluorinated analogs [18] [19]. The bond dissociation energy of fluorinated Grignard reagents ranges from 115 to 130 kilocalories per mole, representing a 1.2 to 1.4-fold increase over conventional organomagnesium compounds [19] [20].

Heterocyclic System Functionalization Techniques

The application of 3-fluoro-2-methylphenylmagnesium chloride in heterocyclic system functionalization represents a sophisticated approach to complex molecule construction [21] [22]. The unique electronic properties imparted by the fluorine substituent enable selective reactions with various heterocyclic frameworks while maintaining high levels of regioselectivity [15] [23].

Pyridine and Pyrazine Functionalization

Ligand-coupling reactions between 3-fluoro-2-methylphenylmagnesium chloride and pyridylsulfonium salts have demonstrated remarkable efficiency in constructing bis-heterocyclic linkages [21] [22]. These transformations proceed through a mechanism involving transmetalation followed by reductive elimination, yielding products with 70 to 85 percent efficiency [21] [22]. The methodology enables the formation of 2,2'-bipyridines, 2,3'-bipyridines, and 2,4'-bipyridines through a single synthetic protocol [21] [22].

Cross-coupling reactions with pyrazine derivatives utilizing pyridylsulfonium salt intermediates achieve yields ranging from 65 to 80 percent under mild reaction conditions [21] [22]. The fluorinated Grignard reagent demonstrates superior functional group tolerance compared to organolithium alternatives, enabling reactions in the presence of ester, nitrile, and halide functionalities [21] [22].

Benzofuran and Thiophene Systems

Magnesiation followed by cross-coupling represents an effective strategy for benzofuran functionalization [23] [24]. The use of 3-fluoro-2-methylphenylmagnesium chloride in conjunction with TMPMgCl·LiCl enables sequential 2,3-difunctionalization of benzofuran scaffolds with yields between 75 and 90 percent [24] [23]. This methodology permits selective functionalization of all positions within the furan ring system through controlled reaction sequences [24] [23].

Thiophene derivatives undergo similar transformations through direct metalation approaches [23] [24]. The fluorinated Grignard reagent facilitates sequential functionalization of thiophene rings, achieving yields of 68 to 82 percent while maintaining high regioselectivity [24] [23]. These reactions typically require temperatures between 0°C and 45°C and proceed under anhydrous conditions [23] [24].

Indole Framework Construction

The Bartoli indole synthesis represents a specialized application where 3-fluoro-2-methylphenylmagnesium chloride reacts with ortho-substituted nitroarenes to form substituted indoles [25] [26]. This transformation requires three equivalents of the Grignard reagent and proceeds through a mechanism involving nucleophilic addition, [3] [3]-sigmatropic rearrangement, and cyclization [25] [26]. Yields typically range from 60 to 75 percent, with the fluorine substituent providing enhanced stability to the final indole products [25] [26].

Heterocyclic SystemFunctionalization MethodReaction Yield (%)Key Advantages
Pyridine derivativesLigand-coupling reactions70-85Regioselective coupling
Pyrazine derivativesCross-coupling with sulfonium salts65-80Mild reaction conditions
Benzofuran systemsMagnesiation followed by coupling75-90High functional group tolerance
Thiophene derivativesDirect metalation approach68-82Sequential functionalization
Indole frameworksBartoli indole synthesis60-75Direct access to substituted indoles
Isoxazole ringsNucleophilic addition72-88Stereoselective synthesis

The stereoselective synthesis of substituted heterocycles represents another significant application area [15] [26]. Reactions with heterocyclic N-oxides demonstrate exceptional stereoselectivity, with 3-fluoro-2-methylphenylmagnesium chloride providing access to diversely substituted pyridines, piperidines, and piperazines with yields ranging from 72 to 88 percent [15] [26].

Polyaromatic Hydrocarbon Synthesis Methodologies

The construction of polyaromatic hydrocarbon systems using 3-fluoro-2-methylphenylmagnesium chloride represents an advanced application that exploits the unique reactivity profile of this fluorinated organomagnesium reagent [27] [28]. These methodologies enable the synthesis of complex polycyclic structures with enhanced functional group compatibility and improved reaction selectivity [29] [30].

Phenanthrene and Anthracene Synthesis

Chromium-catalyzed annulation reactions utilizing 3-fluoro-2-methylphenylmagnesium chloride and alkynes provide efficient access to phenanthrene derivatives [31] [28]. These transformations proceed through a mechanism involving 2-biarylchromium intermediates that undergo metallafluorene hydride formation followed by alkyne insertion [31] [28]. Reaction efficiencies range from 65 to 83 percent using catalyst loadings of 5 to 10 mole percent at temperatures between 80 and 120°C [31] [28].

Iron-catalyzed reactions offer an alternative approach for anthracene system construction [29] [32]. The methodology employs lower catalyst loadings of 2.5 to 5 mole percent and operates at temperatures ranging from 60 to 100°C [29] [32]. Reaction efficiencies typically achieve 70 to 88 percent, with the fluorinated Grignard reagent providing enhanced stability to the final polyaromatic products [29] [32].

Advanced Polycyclic Systems

Palladium-catalyzed coupling reactions enable the construction of more complex polyaromatic frameworks including pyrene and perylene derivatives [30] [33]. These transformations utilize [3+3] annulation methodologies that combine two smaller aromatic fragments to generate extended polycyclic systems [33] [30]. Reaction efficiencies range from 68 to 92 percent depending on the specific substrate combination and reaction conditions [33] [30].

The synthesis of perylene derivatives through [3+3] annulation approaches demonstrates particular utility, with 3-fluoro-2-methylphenylmagnesium chloride enabling the formation of π-extended polyaromatic hydrocarbons [30] [33]. These reactions typically require catalyst loadings between 10 and 20 mole percent and temperatures ranging from 100 to 150°C [33] [30].

Mechanistic Considerations

Research into the mechanistic pathways reveals that the fluorine substituent significantly influences the reaction course through electronic effects [8] [34]. Computational studies demonstrate that fluorinated Grignard reagents exhibit enhanced nucleophilicity while maintaining improved selectivity in polyaromatic hydrocarbon formation [8] [34]. The presence of fluorine also stabilizes intermediate organometallic complexes, leading to more efficient catalytic cycles [34] [35].

PAH TypeSynthesis MethodReaction Efficiency (%)Catalyst Loading (mol%)Temperature Range (°C)
Phenanthrene derivativesChromium-catalyzed annulation65-835-1080-120
Anthracene systemsIron-catalyzed reaction70-882.5-560-100
Pyrene frameworksPalladium-catalyzed coupling75-925-1545-80
Perylene derivatives[3+3] Annulation approach68-8510-20100-150
Benzopyrene analogsCyclodehydrogenation61-78Stoichiometric300-400
Fluorene systemsGrignard-mediated assembly72-90N/A25-60

The diversity-oriented synthesis of nanographenes represents an emerging application area where 3-fluoro-2-methylphenylmagnesium chloride demonstrates exceptional utility [30] [36]. Iron-catalyzed annulation reactions enable the construction of polycyclic aromatic hydrocarbons with yields up to 95 percent, providing access to materials with potential applications in organic electronics and photonics [30] [36]. These transformations benefit from the enhanced thermal stability and improved selectivity provided by the fluorine substituent [37] [38].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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